molecular formula C13H30IN B14175111 Butyltripropylammonium iodide CAS No. 3593-24-6

Butyltripropylammonium iodide

Cat. No.: B14175111
CAS No.: 3593-24-6
M. Wt: 327.29 g/mol
InChI Key: UDFFPWUKZUUZFV-UHFFFAOYSA-M
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Description

Butyltripropylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. This compound is characterized by the presence of a butyl group and three propyl groups attached to a central nitrogen atom, with an iodide ion as the counterion. Quaternary ammonium salts like this compound are known for their ionic properties and are widely used in various chemical applications due to their ability to facilitate reactions between different phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyltripropylammonium iodide typically involves the quaternization of tripropylamine with butyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

(C3H7)3N+C4H9I(C3H7)3NC4H9+I\text{(C3H7)3N} + \text{C4H9I} \rightarrow \text{(C3H7)3NC4H9}^+ \text{I}^- (C3H7)3N+C4H9I→(C3H7)3NC4H9+I−

The reaction mixture is heated to reflux for several hours, after which the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyltripropylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous phases).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. These reactions are typically carried out in aqueous or mixed solvent systems.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Phase Transfer Catalysis: The compound is used in conjunction with organic solvents and aqueous solutions to enhance the solubility and reactivity of reactants.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

Butyltripropylammonium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

    Biology: The compound is used in the preparation of ionic liquids, which have applications in enzyme catalysis and protein stabilization.

    Medicine: Quaternary ammonium salts are explored for their antimicrobial properties and potential use in drug delivery systems.

    Industry: It is used in the production of surfactants, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of butyltripropylammonium iodide primarily involves its role as a phase transfer catalyst. The large organic cation enhances the solubility of polar reactants in non-polar solvents, thereby facilitating the transfer of ions across phase boundaries. This property is crucial in promoting reactions between reactants situated in different phases, increasing reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Iodide: Similar in structure but with four butyl groups instead of three propyl and one butyl group.

    Tetrapropylammonium Iodide: Contains four propyl groups attached to the nitrogen atom.

    Tetraethylammonium Iodide: Contains four ethyl groups attached to the nitrogen atom.

Uniqueness

Butyltripropylammonium iodide is unique due to its specific combination of butyl and propyl groups, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and its solubility in various solvents, making it a versatile compound in both laboratory and industrial applications.

Properties

CAS No.

3593-24-6

Molecular Formula

C13H30IN

Molecular Weight

327.29 g/mol

IUPAC Name

butyl(tripropyl)azanium;iodide

InChI

InChI=1S/C13H30N.HI/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

UDFFPWUKZUUZFV-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCC)(CCC)CCC.[I-]

Origin of Product

United States

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